![molecular formula C18H18N2O4 B2367134 N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide CAS No. 1090782-58-3](/img/structure/B2367134.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as CC-115, is a small molecule inhibitor that has shown great potential in the field of cancer research. This compound has been shown to inhibit two key signaling pathways, PI3K and mTOR, which are known to be involved in the growth and survival of cancer cells.
作用機序
N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide inhibits two key signaling pathways, PI3K and mTOR, which are known to be involved in the growth and survival of cancer cells. By inhibiting these pathways, this compound blocks the proliferation of cancer cells and induces apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit the activity of immune cells, which can contribute to the growth and spread of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to inhibiting the PI3K and mTOR pathways, this compound has been shown to inhibit the activity of AKT, a protein that is involved in cell growth and survival. Additionally, this compound has been shown to reduce the production of cytokines, which are involved in the immune response.
実験室実験の利点と制限
One advantage of N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is its specificity for the PI3K and mTOR pathways, which makes it a promising candidate for cancer treatment. Additionally, this compound has been shown to have low toxicity in preclinical studies. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. One potential application is in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, this compound could be tested in clinical trials for the treatment of various types of cancer. Further research is also needed to better understand the mechanism of action of this compound and to develop more effective formulations for in vivo administration.
合成法
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves several steps, including the synthesis of the starting materials and the subsequent coupling reaction. The starting materials, 7-hydroxy-4-methylcoumarin and 1-cyano-1-cyclopropanecarboxylic acid, are first activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with 2-bromoacetic acid to form this compound.
科学的研究の応用
N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been extensively studied in preclinical models of cancer, including breast, prostate, and pancreatic cancer. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. Additionally, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-7-17(22)24-15-8-13(5-6-14(11)15)23-9-16(21)20-18(2,10-19)12-3-4-12/h5-8,12H,3-4,9H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVOJFMQELMDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)(C#N)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
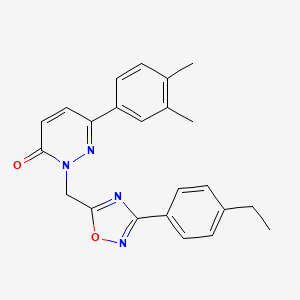
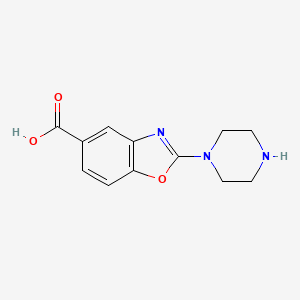
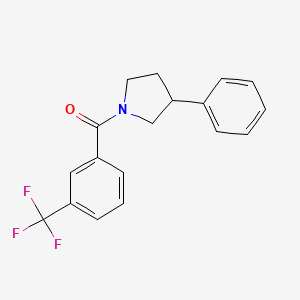
![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)


![6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2367060.png)


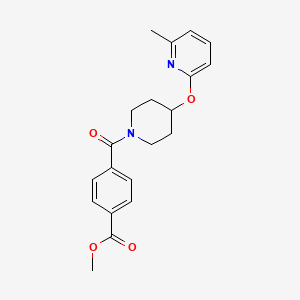
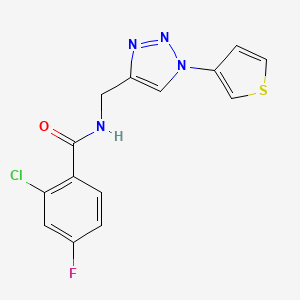
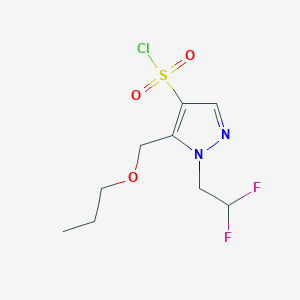
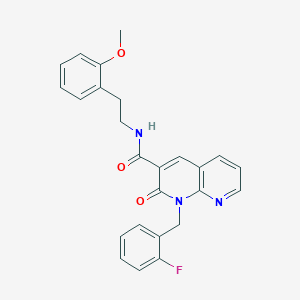
![N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2367073.png)
